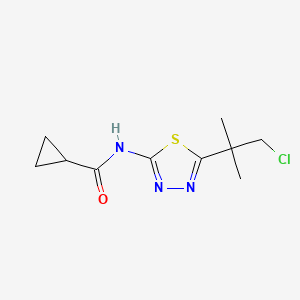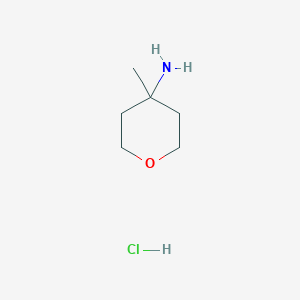
(1,2,3,4-Tetrahydronaphthalen-1-yl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of tetralinyl hydrazine involves the reaction of tetralin (1,2,3,4-tetrahydronaphthalene) with hydrazine. The specific synthetic route and conditions may vary depending on the desired purity and yield. Researchers have explored different methods for its preparation, but detailed analytical data may not be readily available .
Molecular Structure Analysis
The molecular structure of tetralinyl hydrazine consists of a tetralin ring (a bicyclic aromatic system) with a hydrazine group attached. The hydrazine moiety contains a nitrogen-nitrogen (N-N) bond. The compound’s structure is crucial for understanding its reactivity and biological activity .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
(1,2,3,4-Tetrahydronaphthalen-1-yl)hydrazine and its derivatives have been the focal point of several studies emphasizing synthesis and characterization. For instance, researchers synthesized derivatives of this compound with the aim of investigating their biological activities. The derivatives were obtained by reacting the compound with other compounds containing N, O, and S, considered as nucleophiles, under varying conditions. These derivatives were then subjected to spectroscopic and physical analyses to confirm their structures (Kadhim et al., 2021). Similarly, another study explored the reaction of (3-(naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone with different nucleophiles, leading to the creation of various compounds, some of which were evaluated as anticancer agents (Gouhar & Raafat, 2015).
Biological Activity
The potential biological activities of (1,2,3,4-Tetrahydronaphthalen-1-yl)hydrazine derivatives have been a significant research interest. For instance, a study synthesized pyrazole derivatives and C-nucleosides starting from this compound, discovering that some products showed potent antimicrobial activity (Rashad et al., 2005). Another research delved into synthesizing new compounds conjugated with functionalities like chalcone, pyridine, pyrazole, and isoxazole, aiming to explore their anti-inflammatory and analgesic activities. These studies reveal that specific derivatives can induce significant analgesia and possess anti-inflammatory properties, highlighting their therapeutic potential (Hamdy & Kamel, 2012).
Sensor Applications
A unique application of (1,2,3,4-Tetrahydronaphthalen-1-yl)hydrazine derivatives is in sensor technology. A study synthesized an asymmetric hydrazide, which was employed for the naked-eye detection of fluoride ions in aqueous solutions. This application is particularly relevant in real-world scenarios, such as detecting fluoride in toothpaste solutions (Bhattacharyya et al., 2018).
Safety And Hazards
Propiedades
IUPAC Name |
1,2,3,4-tetrahydronaphthalen-1-ylhydrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c11-12-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10,12H,3,5,7,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFSPYNDXHSFPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90578743 |
Source


|
| Record name | (1,2,3,4-Tetrahydronaphthalen-1-yl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90578743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,2,3,4-Tetrahydronaphthalen-1-yl)hydrazine | |
CAS RN |
98074-64-7 |
Source


|
| Record name | (1,2,3,4-Tetrahydronaphthalen-1-yl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90578743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1,3,7-Triazaspiro[4.4]nonane-2,4-dione](/img/structure/B1356893.png)
![tert-Butyl 2-bromo-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate](/img/structure/B1356894.png)



